molecular formula C11H21BrO B13081089 1-[(1-Bromo-2-methylpropan-2-yl)oxy]-3-methylcyclohexane

1-[(1-Bromo-2-methylpropan-2-yl)oxy]-3-methylcyclohexane

Cat. No.: B13081089
M. Wt: 249.19 g/mol
InChI Key: PMVHYKMNDFGWHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1-Bromo-2-methylpropan-2-yl)oxy]-3-methylcyclohexane is an organic compound that features a cyclohexane ring substituted with a bromoalkyl ether group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-Bromo-2-methylpropan-2-yl)oxy]-3-methylcyclohexane typically involves the reaction of 3-methylcyclohexanol with 1-bromo-2-methylpropane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the bromoalkyl ether group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(1-Bromo-2-methylpropan-2-yl)oxy]-3-methylcyclohexane undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Elimination: Under strong basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Common Reagents and Conditions

    Nucleophilic substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Elimination: Potassium tert-butoxide in tert-butanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Nucleophilic substitution: Corresponding ethers, nitriles, or amines.

    Elimination: Alkenes such as 3-methylcyclohexene.

    Oxidation: Alcohols or ketones depending on the oxidizing agent used.

Scientific Research Applications

1-[(1-Bromo-2-methylpropan-2-yl)oxy]-3-methylcyclohexane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(1-Bromo-2-methylpropan-2-yl)oxy]-3-methylcyclohexane involves its interaction with molecular targets through its bromoalkyl ether group. This group can undergo nucleophilic substitution reactions with biological nucleophiles such as thiols and amines, leading to the formation of covalent bonds with proteins and enzymes. These interactions can modulate the activity of the target molecules and pathways involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(1-Bromo-3-chloro-2-methylpropan-2-yl)oxy]octane
  • 2-[(1-Bromo-3-chloro-2-methylpropan-2-yl)oxy]octane
  • tert-Butyl bromide

Uniqueness

1-[(1-Bromo-2-methylpropan-2-yl)oxy]-3-methylcyclohexane is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct reactivity and properties compared to other similar compounds. The presence of the bromoalkyl ether group allows for versatile chemical transformations and applications in various fields of research.

Properties

Molecular Formula

C11H21BrO

Molecular Weight

249.19 g/mol

IUPAC Name

1-(1-bromo-2-methylpropan-2-yl)oxy-3-methylcyclohexane

InChI

InChI=1S/C11H21BrO/c1-9-5-4-6-10(7-9)13-11(2,3)8-12/h9-10H,4-8H2,1-3H3

InChI Key

PMVHYKMNDFGWHT-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)OC(C)(C)CBr

Origin of Product

United States

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